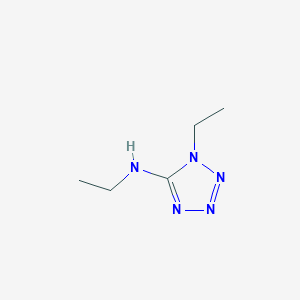![molecular formula C15H14BrNO B14003962 4-bromo-2-{(E)-[(1-phenylethyl)imino]methyl}phenol CAS No. 92425-37-1](/img/structure/B14003962.png)
4-bromo-2-{(E)-[(1-phenylethyl)imino]methyl}phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenol,4-bromo-2-[[(1-phenylethyl)imino]methyl]- is an organic compound with a complex structure that includes a phenol group, a bromine atom, and an imine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Phenol,4-bromo-2-[[(1-phenylethyl)imino]methyl]- typically involves the reaction of 4-bromo-2-hydroxybenzaldehyde with (1-phenylethyl)amine. The reaction is carried out in a suitable solvent, such as methanol, under reflux conditions. The resulting Schiff base is then purified through recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Phenol,4-bromo-2-[[(1-phenylethyl)imino]methyl]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed.
Major Products Formed
Oxidation: Quinones
Reduction: Amines
Substitution: Various substituted phenols depending on the nucleophile used
Applications De Recherche Scientifique
Phenol,4-bromo-2-[[(1-phenylethyl)imino]methyl]- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its bioactive properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Phenol,4-bromo-2-[[(1-phenylethyl)imino]methyl]- involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with enzymes and receptors, leading to modulation of their activity. The imine group plays a crucial role in its reactivity and binding affinity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenol,4-bromo-2-[[(1-phenylethyl)imino]methyl]-: Known for its unique combination of functional groups.
Phenol,4-chloro-2-[[(1-phenylethyl)imino]methyl]-: Similar structure but with a chlorine atom instead of bromine.
Phenol,4-fluoro-2-[[(1-phenylethyl)imino]methyl]-: Contains a fluorine atom, leading to different reactivity.
Uniqueness
Phenol,4-bromo-2-[[(1-phenylethyl)imino]methyl]- is unique due to the presence of the bromine atom, which imparts distinct chemical properties and reactivity compared to its analogs with different halogens .
Propriétés
Numéro CAS |
92425-37-1 |
|---|---|
Formule moléculaire |
C15H14BrNO |
Poids moléculaire |
304.18 g/mol |
Nom IUPAC |
4-bromo-2-(1-phenylethyliminomethyl)phenol |
InChI |
InChI=1S/C15H14BrNO/c1-11(12-5-3-2-4-6-12)17-10-13-9-14(16)7-8-15(13)18/h2-11,18H,1H3 |
Clé InChI |
OISFOSGBMZIRQI-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC=CC=C1)N=CC2=C(C=CC(=C2)Br)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



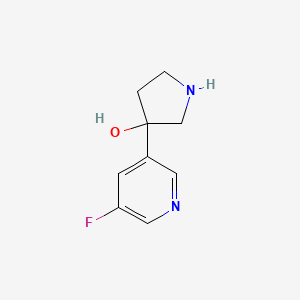
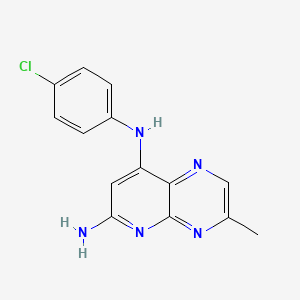
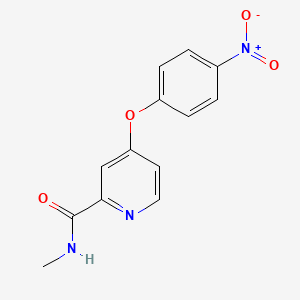
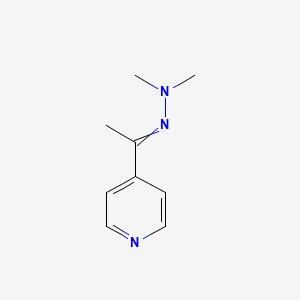
![4-[4-Hydroxy-3,5-bis(piperidin-1-ylmethyl)phenyl]sulfonyl-2,6-bis(piperidin-1-ylmethyl)phenol](/img/structure/B14003907.png)
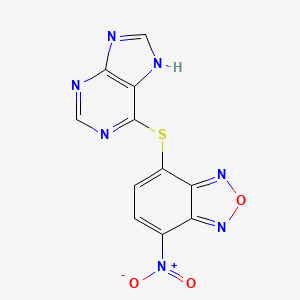
![4-[(Difluoromethyl)sulfonyl]-n-ethyl-2-nitroaniline](/img/structure/B14003917.png)
![3-Benzyl-9,10-dimethoxy-1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-2-one;hydrochloride](/img/structure/B14003923.png)
![4-[Chloro-(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)oxyphosphoryl]oxy-1-hydroxy-2,2,6,6-tetramethylpiperidine](/img/structure/B14003935.png)
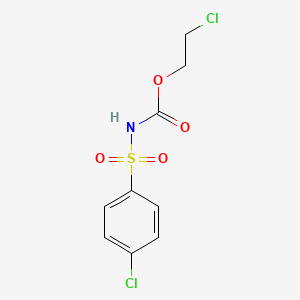
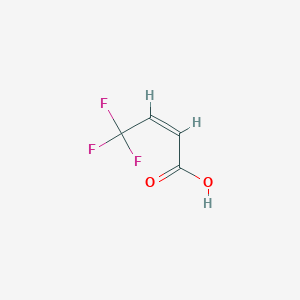
![5-Cyano-2-[(1E)-3,3-dimethyltriaz-1-en-1-yl]benzamide](/img/structure/B14003949.png)
